Cas no 2228834-25-9 (3-(2-chloro-5-nitrophenyl)but-3-en-1-amine)

3-(2-Chloro-5-nitrophenyl)but-3-en-1-amine is a specialized organic compound featuring a chloro-nitrophenyl group attached to a butenylamine backbone. This structure offers versatility as an intermediate in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both chloro and nitro substituents enhances its reactivity, facilitating selective functionalization in cross-coupling reactions or nucleophilic substitutions. The amine group further enables derivatization, making it valuable for constructing complex molecular architectures. Its well-defined purity and stability under controlled conditions ensure consistent performance in research and industrial applications. This compound is particularly useful for exploring structure-activity relationships in drug discovery and material science.
3-(2-chloro-5-nitrophenyl)but-3-en-1-amine structure
2228834-25-9 structure
Product Name:3-(2-chloro-5-nitrophenyl)but-3-en-1-amine
CAS No:2228834-25-9
MF:C10H11ClN2O2
MW:226.659541368484
CID:6155345
PubChem ID:165885342
Update Time:2025-05-20

3-(2-chloro-5-nitrophenyl)but-3-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-5-nitrophenyl)but-3-en-1-amine
    • EN300-1979884
    • 2228834-25-9
    • Inchi: 1S/C10H11ClN2O2/c1-7(4-5-12)9-6-8(13(14)15)2-3-10(9)11/h2-3,6H,1,4-5,12H2
    • InChI Key: RFHBCBHJBXHEDU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C(=C)CCN)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 226.0509053g/mol
  • Monoisotopic Mass: 226.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 3-(2-chloro-5-nitrophenyl)but-3-en-1-amine

3-(2-chloro-5-nitrophenyl)but-3-en-1-amine: A Comprehensive Overview

The compound 3-(2-chloro-5-nitrophenyl)but-3-en-1-amine (CAS No. 2228834-25-9) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique structure, has garnered attention in recent years due to its versatile properties and promising research outcomes. In this article, we delve into the structural features, chemical properties, synthesis methods, and the latest advancements in its applications.

Structure and Properties: The molecule consists of a butenamine backbone with a substituted phenyl group. The phenyl ring is substituted with a chlorine atom at the 2-position and a nitro group at the 5-position, which significantly influences its electronic properties. The presence of the nitro group imparts strong electron-withdrawing effects, while the chlorine atom contributes to both electron-withdrawing and ortho/para-directing effects. These substituents collectively enhance the compound's reactivity and make it a valuable intermediate in organic synthesis.

Synthesis Methods: Several methods have been explored for the synthesis of 3-(2-chloro-5-nitrophenyl)but-3-en-1-amine. One common approach involves the nucleophilic substitution of an appropriate chloroarene with an amine derivative, followed by nitration to introduce the nitro group. Recent studies have also highlighted the use of transition metal catalysts to optimize reaction conditions, thereby improving yield and purity.

Applications in Pharmaceutical Research: The compound has shown promise in drug discovery programs targeting various therapeutic areas. Its ability to act as a bioisostere or scaffold in medicinal chemistry has been extensively studied. For instance, researchers have investigated its potential as an anti-inflammatory agent, where it demonstrated moderate activity in vitro assays. Additionally, its role as a building block for more complex molecules has been explored in cancer drug development.

Environmental Impact and Safety: As with any chemical compound, understanding its environmental impact is crucial. Studies indicate that 3-(2-chloro-5-nitrophenyl)but-3-en-1-amine exhibits moderate biodegradability under aerobic conditions. However, further research is required to assess its long-term effects on aquatic ecosystems and soil microbiota.

Future Directions: The compound's versatility suggests numerous avenues for future research. Exploring its use in green chemistry processes, such as catalytic asymmetric synthesis or bio-based production methods, could significantly reduce its environmental footprint. Additionally, leveraging computational chemistry tools to predict its pharmacokinetic profiles could accelerate its transition from the laboratory to clinical trials.

In conclusion, 3-(2-chloro-5-nitrophenyl)but-3-en-1-amine (CAS No. 2228834-25-9) stands out as a multifaceted compound with immense potential across diverse fields. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial development.

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